1-Chloro-3-iodopropane
Overview
Description
1-Chloro-3-iodopropane undergoes asymmetric α -alkylation with N-sulfinyl imidates to yield 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates. Electroreduction of this compound at glassy carbon electrode in dimethylformamide containing tetra-n-butylammonium perchlorate has been investigated by cyclic voltammetry. It also participates in conjugate addition of alkyl iodides to α ,β -unsaturated nitriles in water.
Scientific Research Applications
Vibration Spectra and Rotational Isomerism
- 1-Chloro-3-iodopropane's vibration spectra in various states, such as gaseous, liquid, glassy, and crystalline, have been examined. This research contributes to understanding the normal vibration frequencies and force constants of basic halogenoalkanes. Rotational isomerism, based on spectral observations and normal coordinate calculations, provides insights into the enthalpy differences among rotational isomers (Ogawa et al., 1978).
Thermal Chemistry on Metal Surfaces
- The study of this compound's thermal chemistry on Ni(100) surfaces offers insights into cyclopropane, propene, and propane formation through thermal activation. Understanding the interaction of dihaloalkanes with metal surfaces contributes to the field of surface science and catalysis (Tjandra & Zaera, 1997).
Spectroscopy in Vacuum Ultraviolet
- The mass-analyzed threshold ionization spectroscopy of this compound using vacuum ultraviolet radiation helps determine accurate ionization energies and study the dissociation of ions. This is significant for understanding the molecular ionization and fragmentation processes (Park et al., 2001).
Electrophilic Chlorination Applications
- 1-Chloro-1,2-benziodoxol-3-one, a related compound, demonstrates practical and efficient chlorination methods for nitrogen-containing heterocycles and various arenes. This highlights the potential industrial application of such reagents in organic synthesis (Wang et al., 2016).
Tritium Exchange Studies
- Research on the self-induced exchange of tritium with this compound enhances our understanding of tritium labeling, with applications in the synthesis of high-specific-activity compounds. This is significant for radiochemical studies and tracer technologies (Carr & Ache, 1970).
Electrochemical Reduction
- The electrochemical reduction of this compound at carbon cathodes reveals insights into the formation of cyclopropane and other products. This contributes to the understanding of electrochemical processes in organic chemistry (Pritts & Peters, 1994).
Nucleus Changes in Substituted Compounds
- Studies on 1-fluoro-3-iodopropane, a closely related compound, offer insights into the changes at the iodine nucleus and the rotational spectra of such molecules. This is important for understanding molecular structure and dynamics (Grubbs et al., 2009).
Viscosity Studies
- Investigating the viscosities of 1-iodoalkanes, including this compound, contributes to the understanding of fluid dynamics in chemical processes, influencing industrial applications like lubrication and heat transfer (Ryshkova et al., 2019).
Surface Chemistry on Platinum
- The study of this compound's thermal chemistry on Pt(111) surfaces relates to surface science, catalysis, and chemical bonding, informing the understanding of chemical interactions on metal surfaces (Scoggins & White, 1999).
Mechanism of Action
Target of Action
1-Chloro-3-iodopropane is a chemical compound used in various biochemical applications. It’s known to participate in reactions involving n-sulfinyl imidates and α,β-unsaturated nitriles .
Mode of Action
this compound undergoes asymmetric α-alkylation with N-sulfinyl imidates to yield 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates . It also participates in the conjugate addition of alkyl iodides to α,β-unsaturated nitriles in water .
Result of Action
It has been used in the synthesis of n-[4-[5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-(2,2,2-trifluoroacetyl)pentyl]benzoyl]-l-glutamic acid, an inhibitor of glycinamide ribonucleotide transformylase (gar tfase) and aminoimidazole carboxamide ribonucleotide transformylase (aicar tfase) .
Action Environment
It’s worth noting that the compound is sensitive to light and should be stored in a dark place under an inert atmosphere .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
1-Chloro-3-iodopropane has been used in the synthesis of N-[4-[5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-2-(2,2,2-trifluoroacetyl)pentyl]benzoyl]-L-glutamic acid, an inhibitor of glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) . This suggests potential future directions in the field of medicinal chemistry.
Biochemical Analysis
Biochemical Properties
1-Chloro-3-iodopropane is known to undergo asymmetric α-alkylation with N-sulfinyl imidates, yielding 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates
Molecular Mechanism
It is known to participate in asymmetric α-alkylation reactions , suggesting it may interact with biomolecules at the molecular level
Properties
IUPAC Name |
1-chloro-3-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClI/c4-2-1-3-5/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYQZYQTQDRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064512 | |
Record name | 1-Chloro-3-iodopropane | |
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Molecular Weight |
204.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Chloro-3-iodopropane | |
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Vapor Pressure |
2.0 [mmHg] | |
Record name | 1-Chloro-3-iodopropane | |
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CAS No. |
6940-76-7 | |
Record name | 1-Chloro-3-iodopropane | |
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Record name | Propane, 1-chloro-3-iodo- | |
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Record name | 1-Chloro-3-iodopropane | |
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Record name | Propane, 1-chloro-3-iodo- | |
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Record name | 1-Chloro-3-iodopropane | |
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Record name | 1-chloro-3-iodopropane | |
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Record name | 1-Chloro-3-iodopropane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1-chloro-3-iodopropane in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It enables the formation of three-carbon metallacycles on metal surfaces like Ni(100) []. This property has been leveraged to synthesize various compounds, including:
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